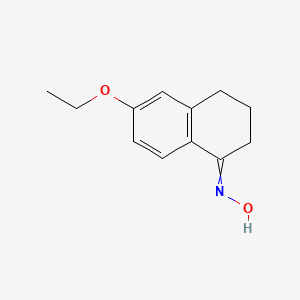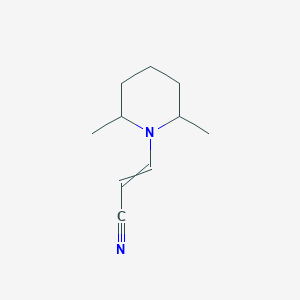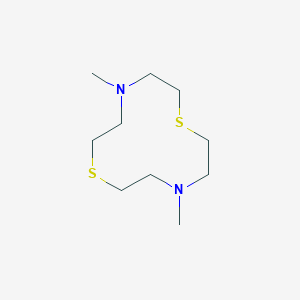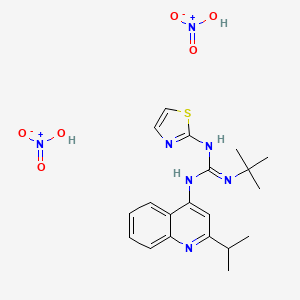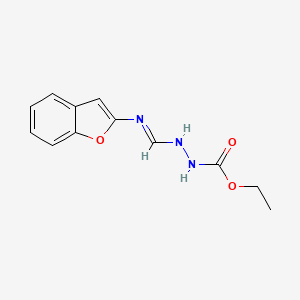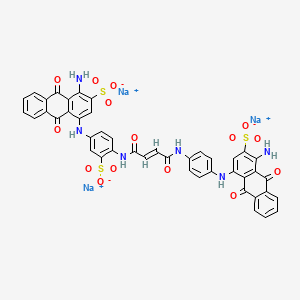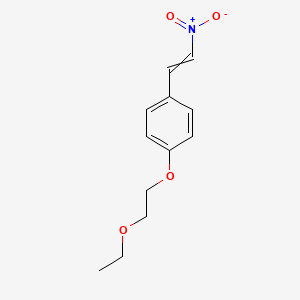
Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of an ethanamine backbone with diethyl and methyldiphenylsilyl groups attached. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- typically involves multiple steps. One common method includes the reaction of diethylamine with a suitable precursor containing the methyldiphenylsilyl group. The reaction conditions often require the presence of a base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethanamine, N-ethyl-: A simpler amine with similar reactivity but lacking the methyldiphenylsilyl group.
Ethanamine, 2,2-dimethoxy-N-methyl-: Another amine with different substituents, leading to different chemical properties.
Uniqueness
Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- is unique due to the presence of the methyldiphenylsilyl group, which imparts specific chemical and physical properties. This makes it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
70737-24-5 |
|---|---|
Fórmula molecular |
C21H31NOSi |
Peso molecular |
341.6 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[2-[methyl(diphenyl)silyl]ethoxy]ethanamine |
InChI |
InChI=1S/C21H31NOSi/c1-4-22(5-2)16-17-23-18-19-24(3,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15H,4-5,16-19H2,1-3H3 |
Clave InChI |
UGLCUDGWURZMFY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
![N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide](/img/structure/B14476296.png)


